molecular formula C6H9NO2 B2768938 N-Propan-2-yloxyprop-2-ynamide CAS No. 1874550-40-9

N-Propan-2-yloxyprop-2-ynamide

Cat. No. B2768938
CAS RN: 1874550-40-9
M. Wt: 127.143
InChI Key: HRDITUMGFFXPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Propan-2-yloxyprop-2-ynamide” is a chemical compound with the CAS Number: 1874550-40-9 . It has a molecular weight of 127.14 and its IUPAC name is N-isopropoxypropiolamide . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of compounds similar to “N-Propan-2-yloxyprop-2-ynamide” often involves the alkylation of a secondary amide with a propargyl bromide . This is followed by a base-catalyzed isomerization of the N-propargyl compound .


Molecular Structure Analysis

The InChI code for “N-Propan-2-yloxyprop-2-ynamide” is 1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-Propan-2-yloxyprop-2-ynamide” has a molecular weight of 127.14 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis Building Blocks

N-Propan-2-yloxyprop-2-ynamide: serves as a powerful building block in organic synthesis. Its polarized triple bond allows for the construction of multifunctional compounds and complex architectures that are challenging to prepare otherwise . The compound’s reactivity and ease of manipulation make it a staple in the synthesis of diverse chemical structures.

Asymmetric Synthesis

This compound plays a crucial role in asymmetric synthesis, offering unique reaction control and contributing to chemical diversity . It enables chemists to perform chemo-, regio-, and stereoselective carbon–carbon and carbon–heteroatom bond-forming reactions, significantly enriching the toolbox for creating optically active molecules.

Peptide Coupling

N-Propan-2-yloxyprop-2-ynamide: is used as a novel coupling reagent in peptide synthesis. It facilitates the condensation of peptide fragments without racemization, particularly when activating α-chiral carboxylic acids, which is a significant advantage in synthesizing peptides with high optical purity .

Mechanism of Action

properties

IUPAC Name

N-propan-2-yloxyprop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDITUMGFFXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ONC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propan-2-yloxyprop-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.